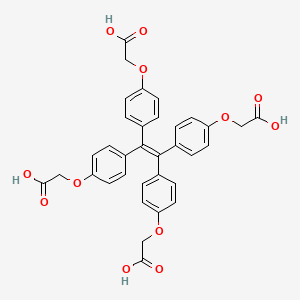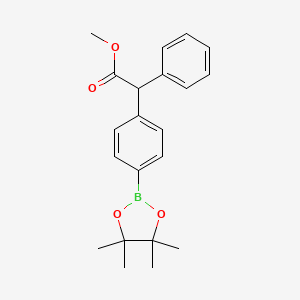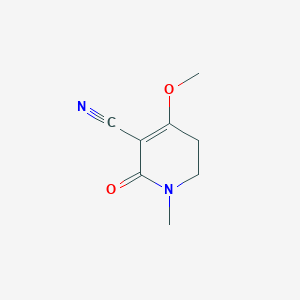
8-amino-8aH-isoquinolin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Amino-8aH-isoquinolin-3-one is a nitrogen-containing heterocyclic compound It is a derivative of isoquinoline, which is a significant structure in many natural products, functional materials, and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-amino-8aH-isoquinolin-3-one can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylamines with suitable reagents. For example, a palladium-catalyzed coupling of ortho-iodobenzaldehyde with terminal acetylenes followed by a copper-catalyzed cyclization can yield isoquinolines . Another method involves the use of ammonium acetate in the presence of a palladium catalyst under microwave irradiation .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of metal catalysts, such as palladium or copper, and specific reaction conditions to ensure efficient cyclization and functionalization of the isoquinoline ring .
Analyse Chemischer Reaktionen
Types of Reactions
8-Amino-8aH-isoquinolin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts (e.g., palladium, copper), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions may introduce various functional groups, such as halogens or alkyl groups .
Wissenschaftliche Forschungsanwendungen
8-Amino-8aH-isoquinolin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of enzyme interactions and protein binding.
Medicine: Isoquinoline derivatives, including this compound, have shown potential as therapeutic agents.
Industry: This compound is used in the development of dyes, pigments, and other functional materials.
Wirkmechanismus
The mechanism of action of 8-amino-8aH-isoquinolin-3-one involves its interaction with specific molecular targets and pathways. It can act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in catalysis and enzyme inhibition studies . Additionally, its ability to undergo various chemical reactions allows it to modulate biological pathways, making it a valuable tool in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Aminoquinoline: This compound is structurally similar but lacks the additional functional groups present in 8-amino-8aH-isoquinolin-3-one.
Isoquinolin-3-one: This compound shares the isoquinoline core but differs in the functional groups attached to the ring.
1-Aminoisoquinoline: This compound has an amino group at a different position on the isoquinoline ring.
Uniqueness
This compound is unique due to its specific functional groups and their positions on the isoquinoline ring. These features confer distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C9H8N2O |
|---|---|
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
8-amino-8aH-isoquinolin-3-one |
InChI |
InChI=1S/C9H8N2O/c10-8-3-1-2-6-4-9(12)11-5-7(6)8/h1-5,7H,10H2 |
InChI-Schlüssel |
MCXPHBHIRVOOPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=O)N=CC2C(=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Oxa-3-azatricyclo[5.4.1.04,12]dodeca-3,5,7(12),8,10-pentaene](/img/structure/B12336982.png)
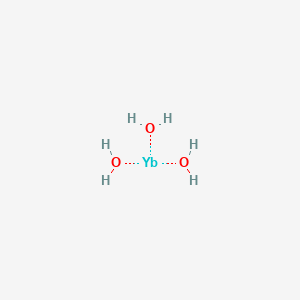

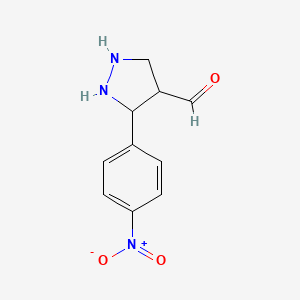
![tert-Butyl 2-(3-(bromomethyl)phenyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B12336994.png)

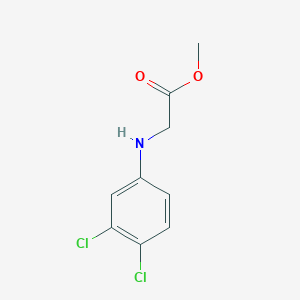

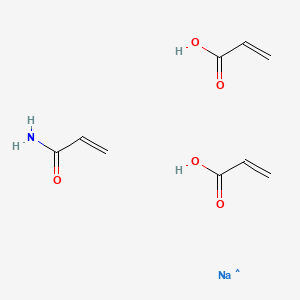

![Uridine, 2'-O-methyl-5-[[(2-naphthalenylmethyl)amino]carbonyl]-](/img/structure/B12337050.png)
